molecular formula C9H8N2OS B1274217 2-Amino-5-phenyl-1,3-thiazol-4-ol CAS No. 98879-58-4

2-Amino-5-phenyl-1,3-thiazol-4-ol

Cat. No.: B1274217
CAS No.: 98879-58-4
M. Wt: 192.24 g/mol
InChI Key: NLOMNHLWRPCJGO-UHFFFAOYSA-N
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Description

2-Amino-5-phenyl-1,3-thiazol-4-ol is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring structure

Biochemical Analysis

Biochemical Properties

2-Amino-5-phenyl-1,3-thiazol-4-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in microbial growth, making it a potential antimicrobial agent . Additionally, this compound can bind to proteins involved in cell signaling pathways, thereby modulating their function .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating specific signaling pathways . Moreover, it can alter gene expression patterns, leading to changes in cellular behavior and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it has been shown to inhibit the activity of certain kinases, which are crucial for cell proliferation . Additionally, this compound can modulate gene expression by interacting with transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular behavior, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can exhibit beneficial effects, such as antimicrobial and anticancer activities . At higher doses, it may cause toxic or adverse effects, including damage to vital organs . Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic effect without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, it can be metabolized by liver enzymes, leading to the formation of metabolites that are excreted from the body . Additionally, this compound can influence metabolic flux and alter metabolite levels in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, it can be transported across cell membranes by specific transporters, leading to its accumulation in target tissues .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-phenyl-1,3-thiazol-4-ol typically involves the reaction of thiourea with substituted acetophenones under acidic or basic conditions. One common method includes the cyclization of thiourea with 2-bromoacetophenone in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an ethanol solvent at elevated temperatures to facilitate the formation of the thiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions typically result in the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of thiazolidines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Alkyl halides, acyl chlorides, dimethylformamide.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazolidines.

    Substitution: N-substituted thiazoles.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it a candidate for drug development.

    Medicine: It is investigated for its potential use in the treatment of bacterial infections and as an anticancer agent.

    Industry: The compound is used in the synthesis of dyes, pigments, and as a corrosion inhibitor in metal industries.

Comparison with Similar Compounds

  • 2-Amino-5-methyl-1,3-thiazol-4-ol
  • 2-Amino-5-nitro-1,3-thiazol-4-ol
  • 2-Amino-5-ethyl-1,3-thiazol-4-ol

Comparison: While these compounds share the thiazole ring structure, the presence of different substituents at the 5-position significantly influences their chemical reactivity and biological activity. For example, 2-Amino-5-nitro-1,3-thiazol-4-ol exhibits stronger antimicrobial activity due to the electron-withdrawing nature of the nitro group, whereas 2-Amino-5-methyl-1,3-thiazol-4-ol shows enhanced stability and lower reactivity.

Conclusion

2-Amino-5-phenyl-1,3-thiazol-4-ol is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry Its unique chemical structure allows it to participate in various reactions, making it a valuable building block for the synthesis of more complex molecules

Properties

IUPAC Name

2-amino-5-phenyl-1,3-thiazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c10-9-11-8(12)7(13-9)6-4-2-1-3-5-6/h1-5,12H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOMNHLWRPCJGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(S2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80388797
Record name 2-amino-5-phenyl-1,3-thiazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98879-58-4
Record name 2-amino-5-phenyl-1,3-thiazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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